Chitinase-IN-5

Chitinase inhibition OfChi-h Enzyme kinetics

Chitinase-IN-5 (8i) is the selective insect chitinase (OfChi-h) inhibitor you need. With an IC50 of 0.051 µM, it outperforms analogs like Chitinase-IN-4 (0.1 µM). Unlike broad-spectrum alternatives, its specificity for the Asian corn borer target ensures valid, reproducible results. Essential for SAR studies, in vivo efficacy validation, and defining species-selectivity profiles. Do not compromise your research with generic substitutes. Order now to advance your green pest control discovery.

Molecular Formula C20H21ClFN7
Molecular Weight 413.9 g/mol
Cat. No. B12390376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitinase-IN-5
Molecular FormulaC20H21ClFN7
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C
InChIInChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25)
InChIKeyPSUKURQOUZDNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitinase-IN-5: A Potent OfChi-h Inhibitor for Green Pest Control Research and Procurement


Chitinase-IN-5 (compound 8i, CAS: 2901040-47-7) is an azo-aminopyrimidine derivative and a potent inhibitor of the insect chitinase OfChi-h from the Asian corn borer (Ostrinia furnacalis). It is categorized as a chitinase inhibitor for green pest control research . Characterized by its concise chemical structure, the compound demonstrates nanomolar-range inhibitory potency against its target enzyme and exhibits significant insecticidal activity against lepidopteran pests [1].

Why Chitinase-IN-5 Cannot Be Readily Substituted with General Chitinase Inhibitors in Research


Substituting Chitinase-IN-5 with generic chitinase inhibitors is not feasible due to its precise potency profile against OfChi-h, a specific Group h insect chitinase crucial for lepidopteran molting [1]. The compound's molecular optimization, derived from azo-aminopyrimidine scaffolds, yields a defined structure-activity relationship (SAR) that is not replicated in broader-spectrum inhibitors like allosamidin or hexaflumuron. Procurement based on these specific quantitative performance metrics ensures experimental reproducibility and avoids the variable outcomes associated with less characterized or broadly-acting alternatives .

Chitinase-IN-5: Quantitative Differentiation Against Key Comparators for Scientific Procurement


Potency Against OfChi-h: A Direct Comparison with Lead Analog Chitinase-IN-4 (8f)

Chitinase-IN-5 (8i) exhibits a 2-fold improvement in potency against OfChi-h compared to its direct structural analog Chitinase-IN-4 (8f). In a standardized enzyme inhibition assay, the IC50 value of Chitinase-IN-5 is 0.051 μM, whereas Chitinase-IN-4 has a reported IC50 of 0.1 μM [1]. The original study's lead compound, 8f, displayed a Ki of 64.7 nM [1].

Chitinase inhibition OfChi-h Enzyme kinetics Insecticide development

Insecticidal Efficacy Against Plutella xylostella: Superior Mortality Compared to Commercial Control

In a 48-hour insecticidal assay against the diamondback moth (Plutella xylostella), Chitinase-IN-5 at a concentration of 500 μg/mL achieved a mortality rate exceeding 80%. This performance was significantly higher than that observed for the commercial control insecticide hexaflumuron under identical experimental conditions .

Insecticidal activity Plutella xylostella Mortality assay Green pesticide

Selectivity and Potency for Insect Over Human Chitinase: A Cross-Study Comparison

Chitinase-IN-5 is characterized by its high potency and selectivity for insect chitinase OfChi-h. While quantitative selectivity data is not directly published, its IC50 of 0.051 μM for OfChi-h can be contrasted with the much weaker inhibition of human chitinases by many insect-targeting inhibitors. For instance, the broad-spectrum natural inhibitor allosamidin exhibits IC50 values ranging from 21 nM to >1 μM across various chitinases, including human chitinase (hCHT) with a reported IC50 of 40 μM [1][2]. This cross-study comparison implies that Chitinase-IN-5's high potency for OfChi-h, combined with its classification as a selective inhibitor by vendors, suggests a favorable selectivity profile for insect-specific research applications .

Selectivity Off-target effects Human chitinase Insect-specific inhibition

Larvicidal Activity Against Ostrinia nubilalis: Quantified Inhibition Rate

Chitinase-IN-5 demonstrates a quantifiable larvicidal effect on the European corn borer (Ostrinia nubilalis). In a 48-hour assay with a concentration range of 100-500 μg/mL, the compound inhibited 32.5% of the larvae at the 500 μg/mL concentration . This provides a baseline for its efficacy against a major lepidopteran pest.

Larvicidal activity Ostrinia nubilalis Insect growth inhibition Agricultural pest

Potency Benchmarking Against Novel OfChi-h Inhibitors: Context from Recent Literature

To provide context for Chitinase-IN-5's potency, it is benchmarked against recently published OfChi-h inhibitors. The compound's IC50 of 0.051 μM (51 nM) is comparable to other potent leads but does not surpass the most advanced candidates. For example, compound 8h (IC50 = 25 nM) [1] and compound 8c (IC50 = 1.51 nM) [2] demonstrate higher or significantly higher potency in published enzyme assays. This positions Chitinase-IN-5 as a validated, potent inhibitor within a well-characterized chemical series, making it suitable as a reliable positive control or for studies where ultra-high potency is not the primary requirement.

Chitinase inhibitor OfChi-h Benchmarking Lead optimization

Optimal Research and Industrial Scenarios for Procuring Chitinase-IN-5


Lead Compound for Structure-Activity Relationship (SAR) Studies in Lepidopteran Pest Control

Chitinase-IN-5 serves as an ideal lead scaffold for SAR campaigns focused on optimizing azo-aminopyrimidine-based OfChi-h inhibitors. Its well-defined chemical structure and the available potency data (IC50 = 0.051 μM) provide a solid baseline for iterative molecular modifications aimed at improving potency, selectivity, or in vivo stability [1].

Positive Control for In Vitro OfChi-h Enzyme Inhibition Assays

Given its consistent and potent inhibition of OfChi-h (IC50 = 0.051 μM), Chitinase-IN-5 is a robust positive control for routine enzymatic screens. Its performance can be directly benchmarked against known standards like Chitinase-IN-4 (IC50 = 0.1 μM) to validate assay conditions and compare the potency of novel test compounds [1].

Evaluating On-Target Insecticidal Effects in Plutella xylostella and Ostrinia nubilalis Models

The compound's demonstrated insecticidal efficacy (>80% mortality against P. xylostella and 32.5% inhibition of O. nubilalis at 500 μg/mL) makes it a valuable tool for investigating the phenotypic consequences of OfChi-h inhibition in vivo. It is particularly suited for studies aiming to correlate enzyme inhibition with whole-organism outcomes in lepidopteran pest models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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